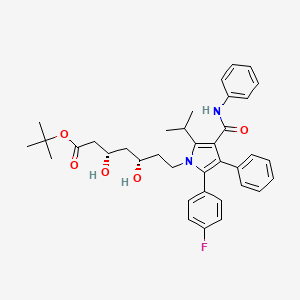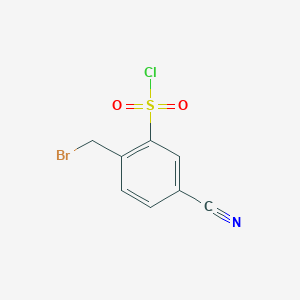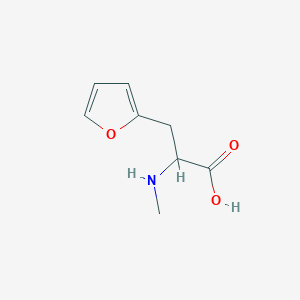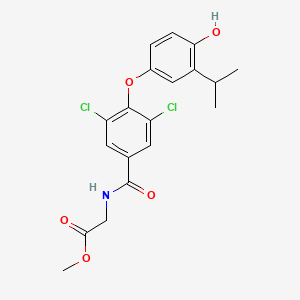![molecular formula C6H14Cl2N2 B12949593 1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)
1,4-Diazabicyclo[4.2.0]octane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazabicyclo[4.2.0]octane dihydrochloride is a bicyclic organic compound that is highly nucleophilic and serves as a tertiary amine base. It is commonly used as a catalyst and reagent in various organic synthesis processes. This compound is known for its high nucleophilicity and basicity, making it a valuable tool in polymerization and other chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[4.2.0]octane dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with formaldehyde and hydrogen chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazabicyclo[4.2.0]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound is highly reactive in nucleophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Applications De Recherche Scientifique
1,4-Diazabicyclo[4.2.0]octane dihydrochloride has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,4-Diazabicyclo[4.2.0]octane dihydrochloride involves its role as a nucleophilic catalyst. The compound’s nucleophilicity allows it to participate in various chemical reactions by donating electron pairs to electrophiles. This property makes it effective in promoting reactions such as the formation of carbon-carbon bonds and the activation of electrophilic species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness
1,4-Diazabicyclo[4.2.0]octane dihydrochloride is unique due to its high nucleophilicity and basicity, which make it an effective catalyst in a wide range of chemical reactions. Its ability to form stable adducts with various reagents further enhances its versatility in organic synthesis .
Propriétés
Formule moléculaire |
C6H14Cl2N2 |
|---|---|
Poids moléculaire |
185.09 g/mol |
Nom IUPAC |
1,4-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-5-6(1)8;;/h6-7H,1-5H2;2*1H |
Clé InChI |
YQRGWFVLSGYOMD-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C1CNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





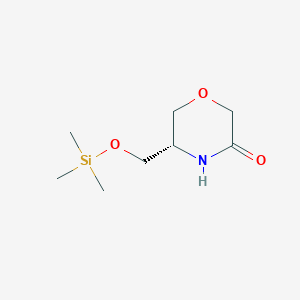
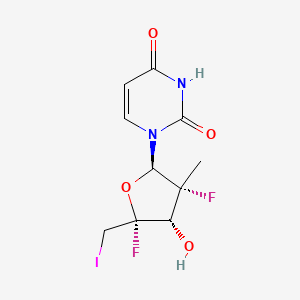

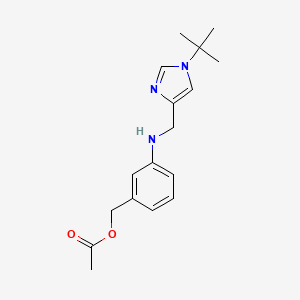

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)
